2-Bromo-7-fluoronaphthalene
Overview
Description
2-Bromo-7-fluoronaphthalene is a chemical compound with the molecular formula C10H6BrF . It has an average mass of 225.057 Da and a monoisotopic mass of 223.963684 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-7-fluoronaphthalene consists of a naphthalene core with a bromine atom substituted at the 2nd position and a fluorine atom at the 7th position .Scientific Research Applications
Chemical Reactions and Synthesis Applications :
- 2-Bromo-7-fluoronaphthalene derivatives have been used in various chemical reactions. For instance, Leroux, Mangano, and Schlosser (2005) studied the behavior of a compound derived from 2-Bromo-7-fluoronaphthalene, demonstrating its reactivity with alkyllithium compounds (Leroux, Mangano, & Schlosser, 2005). Magano et al. (2008) reported a practical synthesis of 1-(7-Fluoro-naphthalen-1-yl)piperazine Hydrochloride, using 1-bromo-7-fluoronaphthalene (Magano et al., 2008).
Spectroscopic Analysis :
- Spectroscopic analysis is another significant application area. Pandey and Thakur (1980) recorded photoacoustic spectra of 2-bromo-naphthalenes, which could be used to understand their electronic properties (Pandey & Thakur, 1980). Krishnakumar, Prabavathi, and Muthunatesan (2008) performed a density functional theory study on the vibrational spectra of 1-bromo-4-fluoronaphthalene, which is closely related to 2-Bromo-7-fluoronaphthalene (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Potential Pharmaceutical Applications :
- In pharmaceutical research, derivatives of 2-Bromo-7-fluoronaphthalene have been explored. For example, Gatti, Cavrini, Roveri, and others (1992, 1996) investigated 2-bromoacetyl-6-methoxynaphthalene, a derivative, as a fluorescent labeling reagent for HPLC analysis of carboxylic acids, suggesting its potential in pharmaceutical analysis (Gatti, Cavrini, & Roveri, 1992) (Gatti et al., 1996).
Miscellaneous Applications :
- Other studies have shown varied applications, such as Xu and He (2010) describing a practical synthesis of 2-Bromo-6-methoxynaphthalene, indicating the versatility of 2-Bromo-naphthalene derivatives in chemical synthesis (Xu & He, 2010).
Safety And Hazards
Future Directions
2-Bromo-6-fluoronaphthalene, a related compound, is used as an intermediate for the construction of semiconducting molecules in applications of OFETs, OLEDs, and organic photovoltaics, perovskite solar cells . This suggests potential future directions for 2-Bromo-7-fluoronaphthalene in similar applications.
properties
IUPAC Name |
2-bromo-7-fluoronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBGBDOICZSCQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631401 | |
Record name | 2-Bromo-7-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-fluoronaphthalene | |
CAS RN |
627527-30-4 | |
Record name | 2-Bromo-7-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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